![molecular formula C26H33N3O3S B2587804 4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide CAS No. 932344-86-0](/img/structure/B2587804.png)
4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide
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Description
4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C26H33N3O3S and its molecular weight is 467.63. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclooxygenase-2 (COX-2) Inhibition
The compound’s methylsulfonyl group serves as a potent COX-2 inhibitor pharmacophore. Molecular modeling studies using the Autodock program revealed that this pharmacophore effectively binds to the COX-2 active site. In vitro assays demonstrated moderate to good selectivity for COX-2 inhibition, with compound 5a exhibiting the highest inhibitory effect (IC50: 0.05 μM) even surpassing celecoxib (reference drug) (IC50: 0.06 μM) .
Anti-Nociceptive Activity
In vivo studies using the writing μ reflex test showed that all synthesized compounds had dose-dependent anti-nociceptive activity. Notably, compound 5d displayed the highest activity (ED50: 5.75 mg/kg) .
Anti-Cancer Potential
The synthesized compounds were tested for cytotoxicity against MCF-7 breast cancer cells. All compounds exhibited considerable inhibitory effects, suggesting potential anti-cancer properties .
Nitrogen Heterocycles
Considering the compound’s heterocyclic structure, it aligns with the importance of nitrogen heterocycles in biological systems. These rings play crucial roles in enzymes, proteins, and DNA .
Synthetic Catalyst
The compound’s synthesis involves Brønsted acidic ionic liquid as an efficient and recyclable catalyst .
properties
IUPAC Name |
4-[[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3S/c1-4-12-27-24(30)20-9-7-19(8-10-20)15-29-25(31)23-22(11-13-33-23)28(26(29)32)16-21-14-17(2)5-6-18(21)3/h5-6,11,13-14,19-20H,4,7-10,12,15-16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRZVDNBMNYQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide |
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